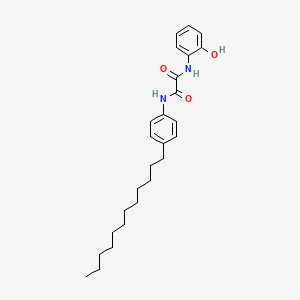

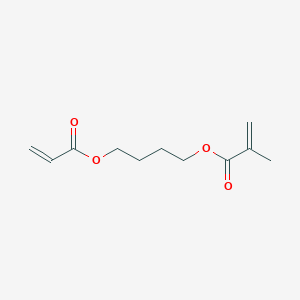

4-(Acryloyloxy)butyl 2-methylprop-2-enoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El 2-Metilpropenoato de 4-(acriloiloxi)butilo es un compuesto químico que pertenece a la familia de los acrilatos. Los acrilatos son ésteres, sales y bases conjugadas del ácido acrílico y sus derivados. Este compuesto se caracteriza por la presencia de grupos vinilo, que son dos átomos de carbono unidos por un doble enlace entre sí y unidos directamente al carbono carbonílico del grupo éster .

Métodos De Preparación

La síntesis del 2-Metilpropenoato de 4-(acriloiloxi)butilo suele implicar la esterificación del ácido acrílico con butanol. Esta reacción está catalizada por ácidos y a menudo requiere la eliminación de agua para llevar la reacción a su finalización. Los métodos de producción industrial pueden implicar procesos continuos con el uso de inhibidores de la polimerización como la hidroquinona para evitar la polimerización no deseada durante la síntesis .

Análisis De Reacciones Químicas

El 2-Metilpropenoato de 4-(acriloiloxi)butilo sufre diversas reacciones químicas, entre ellas:

Polimerización: Los grupos vinilo del compuesto lo hacen susceptible a la polimerización, formando polímeros de alto peso molecular.

Esterificación y transesterificación: Los grupos éster pueden sufrir reacciones con alcoholes o aminas, dando lugar a la formación de nuevos ésteres o amidas.

Aplicaciones Científicas De Investigación

El 2-Metilpropenoato de 4-(acriloiloxi)butilo tiene una amplia gama de aplicaciones en investigación científica e industria:

Química: Se utiliza como monómero en la síntesis de diversos polímeros y copolímeros, que se utilizan en recubrimientos, adhesivos y selladores.

Biología y medicina: El compuesto se utiliza en el desarrollo de materiales biomédicos como lentes de contacto y cementos óseos debido a su biocompatibilidad y propiedades mecánicas.

Mecanismo De Acción

El mecanismo de acción del 2-Metilpropenoato de 4-(acriloiloxi)butilo implica principalmente su capacidad para sufrir polimerización. Los grupos vinilo del compuesto reaccionan con los iniciadores para formar radicales libres, que luego se propagan para formar largas cadenas poliméricas. Este proceso de polimerización es crucial para sus aplicaciones en la creación de diversos materiales poliméricos .

Comparación Con Compuestos Similares

El 2-Metilpropenoato de 4-(acriloiloxi)butilo puede compararse con otros acrilatos como el acrilato de butilo y el acrilato de 2-etilhexilo. Aunque todos estos compuestos comparten propiedades de polimerización similares, el 2-Metilpropenoato de 4-(acriloiloxi)butilo es único debido a su estructura de éster específica, que confiere propiedades mecánicas y químicas distintas a los polímeros resultantes .

Compuestos similares

- Acrilato de butilo

- Acrilato de 2-etilhexilo

- Metacrilato de metilo

Propiedades

Número CAS |

210967-81-0 |

|---|---|

Fórmula molecular |

C11H16O4 |

Peso molecular |

212.24 g/mol |

Nombre IUPAC |

4-prop-2-enoyloxybutyl 2-methylprop-2-enoate |

InChI |

InChI=1S/C11H16O4/c1-4-10(12)14-7-5-6-8-15-11(13)9(2)3/h4H,1-2,5-8H2,3H3 |

Clave InChI |

BEXZDGOYQDOBRH-UHFFFAOYSA-N |

SMILES canónico |

CC(=C)C(=O)OCCCCOC(=O)C=C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-Bromothiophen-3-yl)sulfanyl]propanenitrile](/img/structure/B12578063.png)

![Diethyl [4-(cyclopropanecarbonyl)phenyl]phosphonate](/img/structure/B12578103.png)

![7a-Methoxytetrahydro-1H,3H-pyrrolo[1,2-c][1,3]oxazol-3-one](/img/structure/B12578129.png)